Cas no 2418695-35-7 (5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol)

5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 化学的及び物理的性質
名前と識別子
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- 2418695-35-7
- EN300-26627485
- 5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol
- 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol
-
- インチ: 1S/C8H8IN3S/c1-5-7(9)2-6(3-8(5)13)4-11-12-10/h2-3,13H,4H2,1H3
- InChIKey: LCEZYJJZFJHGQA-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CN=[N+]=[N-])=CC(=C1C)S
計算された属性
- せいみつぶんしりょう: 304.94837g/mol
- どういたいしつりょう: 304.94837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 15.4Ų
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627485-1g |
5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol |
2418695-35-7 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627485-1.0g |
5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol |
2418695-35-7 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiolに関する追加情報
Introduction to 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol (CAS No. 2418695-35-7)
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol (CAS No. 2418695-35-7) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential applications. This compound, characterized by the presence of an azidomethyl group, an iodo substituent, a methyl group, and a thiol functional group, represents a versatile building block for the synthesis of more complex molecules. The combination of these functional groups makes it particularly valuable for exploring novel pharmacophores and developing innovative therapeutic agents.
The structural motif of 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol is derived from a benzene ring, which is a cornerstone in organic synthesis due to its aromatic stability and the ease with which it can be modified. The introduction of the azidomethyl group at the 5-position introduces a site for further functionalization via azide chemistry, which is widely used in cross-coupling reactions and bioconjugation strategies. The presence of the iodo substituent at the 3-position provides an excellent handle for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the construction of biaryl structures or the introduction of diverse alkyl or aryl groups. Additionally, the methyl group at the 2-position and the thiol group at the 1-position contribute to the compound's reactivity and its potential role in drug design.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various biological pathways and are often implicated in diseases such as cancer and inflammation. The unique structural features of 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol make it an attractive candidate for designing PPI modulators. The azidomethyl group can be used to introduce clickable handles for site-specific labeling or to facilitate bioconjugation with peptides or proteins, while the thiol group can serve as a hydrogen bond acceptor or participate in disulfide bond formation, which is essential for stabilizing protein structures. Furthermore, the iodo substituent allows for further derivatization through cross-coupling reactions, enabling the creation of more complex molecular architectures with tailored properties.
One of the most compelling applications of 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol is in the field of click chemistry, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and proceeds under mild conditions, making it ideal for labeling biomolecules or constructing cyclic compounds. The azidomethyl group in this compound can be readily converted into an alkyne via deprotected or transmetalated strategies, allowing for facile coupling with various azide-containing substrates. This capability has been exploited in several recent studies aimed at developing probes for imaging proteins in living cells or synthesizing peptidomimetics with enhanced stability and bioavailability.
Another area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By leveraging the reactivity of the iodo, azidomethyl, and thiol groups, researchers have been able to design kinase inhibitors that exhibit high selectivity and potency. For instance, the introduction of aryl or heteroaryl groups via cross-coupling reactions can fine-tune binding interactions with target kinases, while the presence of a thiol moiety can be exploited to form covalent bonds with cysteine residues in active sites or allosteric pockets. Recent advances in structure-based drug design have highlighted the importance of such multifunctional scaffolds in achieving optimal pharmacological profiles.
The synthesis of 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol itself presents an interesting challenge due to the need to introduce multiple functional groups onto a benzene ring while maintaining regioselectivity. Traditional synthetic approaches often involve sequential halogenation and functionalization steps, but these methods can be limited by competing side reactions or require harsh conditions that may degrade sensitive functional groups. However, recent innovations in synthetic methodology have provided more efficient routes to this compound. For example, directed ortho-metalation strategies have been employed to install both the azidomethyl and thiol groups selectively at specific positions on the benzene ring without compromising regiochemical integrity. Additionally, transition-metal-catalyzed reactions have enabled direct functionalization at multiple sites simultaneously.
The versatility of 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol extends beyond its applications as a building block for drug discovery; it also finds utility in materials science and polymer chemistry. The presence of reactive handles such as azides and thiols allows for covalent attachment to polymers or surfaces, facilitating the development of functional materials with tailored properties. For instance, polymers functionalized with azido groups can be used to generate stimuli-responsive materials that undergo distinct chemical transformations upon exposure to light or heat. Similarly, thiols can be used to modify polymer surfaces for improved biocompatibility or adhesion properties.
In conclusion,5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol (CAS No. 2418695-35-7) is a multifunctional organic compound with broad applications across multiple disciplines including medicinal chemistry, click chemistry, kinase inhibitor design, protein-protein interaction modulation, and materials science. Its unique structural features—comprising an *azidomethyl*, *iodo*, *methyl*, and *thiol*—make it an invaluable tool for synthetic chemists seeking to develop novel therapeutics or advanced materials. As research continues to uncover new ways to exploit its reactivity, this compound is poised to play an increasingly important role in future scientific endeavors.
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